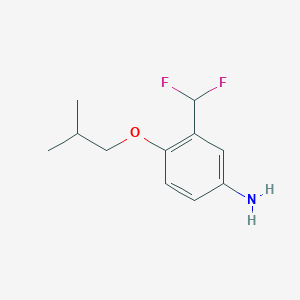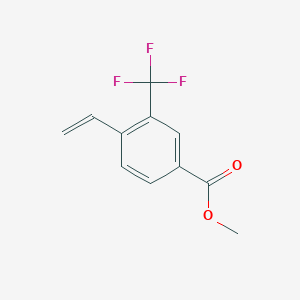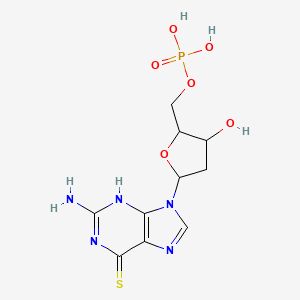![molecular formula C14H19BFNO3 B12072907 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)
4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic acid derivative known for its significant role in organic synthesis and medicinal chemistry. This compound features a fluorine atom, a methyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-fluoro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.
Borylation: The amine is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Amidation: Finally, the borylated intermediate undergoes amidation with N-methylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
化学反応の分析
Types of Reactions
4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products
Substituted Benzamides: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学的研究の応用
Chemistry
In chemistry, this compound is a valuable intermediate in the synthesis of complex molecules. Its boronic acid group makes it a key reagent in Suzuki-Miyaura coupling, facilitating the formation of biaryl structures essential in pharmaceuticals and materials science.
Biology
In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions. The fluorine atom enhances binding affinity and specificity, making it useful in drug design and development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential as anticancer agents. The presence of the boronic acid group allows for targeted delivery and controlled release of therapeutic agents.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid
- 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylamine
- 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl alcohol
Uniqueness
Compared to similar compounds, 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of a fluorine atom, a methyl group, and a dioxaborolane ring. This unique structure enhances its reactivity and binding properties, making it particularly valuable in synthetic and medicinal chemistry.
特性
分子式 |
C14H19BFNO3 |
|---|---|
分子量 |
279.12 g/mol |
IUPAC名 |
4-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(18)17-5)6-7-11(10)16/h6-8H,1-5H3,(H,17,18) |
InChIキー |
HIEABHKIACCSSF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)








